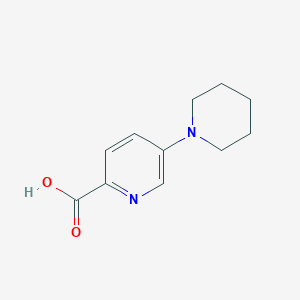

5-(Piperidin-1-yl)picolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-piperidin-1-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-11(15)10-5-4-9(8-12-10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOUHSHXXPLMMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Picolinic Acid and Piperidine Derivative Chemistry

5-(Piperidin-1-yl)picolinic acid is a derivative of both picolinic acid and piperidine (B6355638), two classes of compounds with significant histories in chemical synthesis and pharmacology. Picolinic acid, or pyridine-2-carboxylic acid, is an isomer of nicotinic acid and isonicotinic acid, all of which are fundamental pyridine (B92270) carboxylic acids. bldpharm.comchemicalbook.com These isomers have served as foundational scaffolds for a multitude of therapeutic agents. bldpharm.com The unique positioning of the carboxylic acid group at the 2-position in picolinic acid allows it to act as a bidentate chelating agent for various metal ions, a property that has been harnessed in diverse applications, from nutritional supplements to the development of metal-organic frameworks. nih.gov

The other key structural component, piperidine, is a saturated six-membered nitrogen-containing heterocycle. This moiety is a ubiquitous pharmacophore found in a vast array of pharmaceuticals and natural alkaloids. Its conformational flexibility and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable building block in drug design. The fusion of the picolinic acid framework with the piperidine ring in this compound creates a molecule with a unique electronic and steric profile, suggesting potential for novel biological activities and material properties.

Significance of the Piperidine Moiety As a Pharmacophore in Drug Discovery

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Its prevalence is a testament to its favorable physicochemical properties, including its basicity, which allows for salt formation and improved solubility, and its three-dimensional structure, which can be tailored to fit into the binding pockets of various biological targets.

The therapeutic applications of piperidine-containing drugs are extensive and diverse, spanning a wide range of disease areas. For instance, piperidine derivatives have been successfully developed as antipsychotics, antihistamines, analgesics, and anticancer agents. The incorporation of a piperidine ring can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often enhancing its drug-like properties. The specific substitution pattern on the piperidine ring, as well as its point of attachment to a parent molecule, can dramatically alter its biological activity, providing a rich avenue for structure-activity relationship (SAR) studies.

Overview of Research Trajectories for Pyridine Carboxylic Acid Analogues

Research into pyridine (B92270) carboxylic acid analogues, including derivatives of picolinic, nicotinic, and isonicotinic acids, remains an exceptionally active field. bldpharm.com A primary trajectory has been the development of novel enzyme inhibitors. bldpharm.com The pyridine ring system can engage in various interactions with enzyme active sites, including hydrogen bonding, pi-stacking, and metal coordination, while the carboxylic acid group can act as a key hydrogen bond donor or acceptor, or as a bioisostere for other functional groups.

Recent studies have focused on creating derivatives with enhanced potency and selectivity for their biological targets. This often involves the introduction of various substituents onto the pyridine ring to modulate the molecule's electronic properties and steric bulk. For example, the synthesis of picolinic acid derivatives with different aromatic and heterocyclic appendages has led to the discovery of potent anticancer and antimicrobial agents. pensoft.net Furthermore, the ability of picolinic acid derivatives to form stable complexes with metal ions continues to be explored for applications in bioimaging and radiopharmaceuticals. nih.gov

Scope and Rationale for Focused Academic Inquiry into 5 Piperidin 1 Yl Picolinic Acid

Synthetic Routes to this compound Core Structure

The synthesis of the core structure is typically a two-part process involving the initial preparation of a suitable picolinic acid scaffold, which is then functionalized with the piperidine moiety.

Picolinic acid (pyridine-2-carboxylic acid) and its substituted derivatives serve as the fundamental starting point. Several classical and modern methods are employed for their synthesis. A common industrial and laboratory-scale method involves the oxidation of α-picoline (2-methylpyridine). This transformation is often achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an aqueous solution. orgsyn.org The reaction mixture is heated to drive the oxidation of the methyl group to a carboxylic acid, followed by acidification to yield picolinic acid hydrochloride. orgsyn.org

Another prevalent route is the hydrolysis of 2-cyanopyridine (B140075). chemicalbook.com This method can be performed under acidic or basic conditions. For instance, heating 2-cyanopyridine with aqueous sodium hydroxide (B78521) leads to the formation of the sodium salt of picolinic acid, which upon acidification, precipitates the desired product with high yields. chemicalbook.com These methods provide the basic pyridine-2-carboxylic acid framework, which can be further modified, typically through halogenation at the 5-position, to prepare it for the subsequent introduction of the piperidine ring.

The piperidine ring is a frequently incorporated heterocycle in pharmacologically active compounds, valued for its ability to influence properties like solubility. beilstein-journals.org Its introduction onto the picolinic acid scaffold to form this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.

This process generally requires a picolinic acid derivative with a good leaving group, such as a halogen (e.g., chlorine or bromine), at the 5-position. The reaction involves treating the 5-halo-picolinic acid with piperidine, often in the presence of a base and sometimes with a catalyst, to facilitate the displacement of the halide. The piperidine acts as the nucleophile, attacking the electron-deficient pyridine ring at the carbon atom bearing the leaving group. The piperidine ring itself can be synthesized through the hydrogenation of pyridine over catalysts like molybdenum disulfide. wikipedia.org The strategic modification of a pre-existing pyridine ring followed by its hydrogenation is a common approach for creating substituted piperidine derivatives. researchgate.net

Advanced Synthetic Approaches for Derivative Libraries

To explore the chemical space around this compound, chemists employ advanced synthetic techniques that allow for the rapid and efficient generation of diverse derivative libraries.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ijarsct.co.in This technology significantly reduces reaction times, often from hours to minutes, while frequently improving product yields. nih.govacs.org For the synthesis of picolinic acid derivatives and related heterocycles, microwave irradiation provides uniform and rapid heating, which can overcome activation energy barriers more efficiently than conventional heating methods. arabjchem.orgunit.no

For example, coupling reactions that might otherwise require prolonged heating can be completed in minutes. mdpi.com The Hammick reaction, which can be used to synthesize derivatives from 2-picolinic acid, has been shown to be significantly faster under microwave irradiation compared to traditional oil bath heating. unit.no This efficiency is crucial for the high-throughput synthesis required for building derivative libraries.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Hammick Reaction | 24 hours | ~2 hours | Not specified, significant time reduction | unit.no |

| α-Arylation of Diethyl Malonate | Sluggish at RT, slow at 90°C | 20-30 minutes | High yields achieved | arabjchem.orgmdpi.com |

| Pyridine Synthesis (One-Pot) | Not specified | 2-7 minutes | Excellent yields (82%-94%) | nih.govacs.org |

| Amide Synthesis | 24 hours (reflux) | Not specified (higher yields) | Significantly higher yields | rsc.org |

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine and picolinic acid derivatives to minimize environmental impact. ijarsct.co.in Key strategies include the development of multicomponent reactions (MCRs), the use of environmentally benign catalysts, and the reduction or elimination of hazardous solvents. bohrium.com

MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains significant portions of all starting materials, reducing waste and saving time. bohrium.com Another green approach is the use of non-toxic, inexpensive, and recyclable catalysts, such as iron(III) chloride (FeCl₃), which has been successfully used for the synthesis of substituted pyridines. rsc.org Researchers also explore the use of greener solvents like deep eutectic solvents (DES) or conduct reactions under solvent-free conditions to further enhance the environmental profile of the synthesis. ijarsct.co.inbohrium.com

Derivatization Strategies at the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a prime site for chemical modification to generate a wide array of derivatives, such as esters and amides. These transformations typically proceed via the activation of the carboxylic acid.

A common method is the conversion of the carboxylic acid into a more reactive species, such as an acyl chloride or an active ester. researchgate.net Acyl chlorides can be prepared by treating the picolinic acid with reagents like thionyl chloride (SOCl₂). rsc.org Alternatively, active esters, such as p-nitrophenyl or N-hydroxysuccinimidyl (NHS) esters, can be formed using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC). researchgate.net These activated intermediates readily react with nucleophiles. For instance, reacting the activated picolinic acid with various alcohols or phenols yields a library of esters, while reaction with primary or secondary amines produces a corresponding library of amides. rsc.orgnih.gov Such derivatizations are fundamental in medicinal chemistry for tuning the properties of a lead compound.

Table 2: Reagents for Activating Picolinic Acid

| Activating Agent | Resulting Intermediate | Application | Reference |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Picolinoyl chloride | Synthesis of amides and esters | rsc.org |

| DCC / p-nitrophenol | p-Nitrophenyl ester | Acylating reagent for amines | researchgate.net |

| DCC / N-hydroxysuccinimide | N-Hydroxysuccinimidyl ester | Acylating reagent for amines | researchgate.net |

| 2-Methyl-6-nitrobenzoic anhydride | Mixed anhydride | Esterification of corticosteroids | nih.gov |

Compound List

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula / Class |

|---|---|

| This compound | C₁₁H₁₄N₂O₂ |

| Picolinic acid | C₆H₅NO₂ |

| Piperidine | C₅H₁₁N |

| α-Picoline (2-Methylpyridine) | C₆H₇N |

| Potassium permanganate | KMnO₄ |

| 2-Cyanopyridine | C₆H₄N₂ |

| Sodium hydroxide | NaOH |

| Picolinic acid hydrochloride | C₆H₆ClNO₂ |

| Iron(III) chloride | FeCl₃ |

| Thionyl chloride | SOCl₂ |

| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ |

| p-Nitrophenol | C₆H₅NO₃ |

| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ |

Formation of Activated Esters

The carboxylic acid group of this compound can be converted into a more reactive "activated ester" to facilitate subsequent reactions, particularly amide bond formation. Activated esters are crucial intermediates in peptide synthesis and the conjugation of molecules.

Common methods for forming activated esters from carboxylic acids, including picolinic acid derivatives, involve several types of reagents:

N-Hydroxysuccinimide (NHS) Esters: One of the most widely used methods involves the reaction of the carboxylic acid with N-hydroxysuccinimide (NHS). researchgate.net This reaction is typically mediated by a coupling agent like a carbodiimide (B86325), such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net The resulting NHS ester is relatively stable and can be isolated and stored, yet it reacts efficiently with primary amines to form amides.

Acid Chlorides: A classic method for activating a carboxylic acid is its conversion to an acyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used. For picolinic acids, treatment with SOCl₂ can generate the picolinoyl chloride hydrochloride in situ. researchgate.netumsl.edugoogleapis.com This highly reactive intermediate is then typically used immediately in the next step without isolation.

Other Activating Agents: A variety of modern coupling reagents can generate other types of activated esters. For instance, treatment of a carboxylic acid with triphenylphosphine (B44618) (PPh₃) and iodine (I₂) can produce various active esters, including those of N-hydroxyphthalimide and pentafluorophenol. nih.gov Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generate highly reactive OAt esters in situ. mdpi.com

The choice of method depends on the desired reactivity, stability of the starting material, and tolerance of other functional groups in the molecule.

Amidation Reactions

The primary application of activating the carboxylic acid of this compound is to form amide bonds by reacting it with a primary or secondary amine. This is a fundamental transformation in the synthesis of many pharmaceuticals and biologically active compounds. nih.govnih.gov

The general reaction involves coupling the picolinic acid derivative with an amine, often requiring a coupling reagent to facilitate the reaction. A wide array of such reagents has been developed to ensure high yields and minimize side reactions and racemization, particularly in peptide synthesis. mdpi.com

| Coupling Reagent Class | Examples | Active Intermediate | Key Features |

| Carbodiimides | DCC, EDC | O-acylisourea | Widely used, but can lead to urea (B33335) byproducts and racemization. Often used with additives like HOBt. figshare.com |

| Phosphonium Salts | PyBOP, PyAOP | OBt or OAt esters | Highly efficient, especially for sterically hindered couplings. mdpi.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | OBt or OAt esters | Fast reactions and low racemization. HATU is particularly effective for difficult couplings. mdpi.com |

| Other | DMTMM, B(OCH₂CF₃)₃ | Activated ester | Specialized reagents for specific conditions, such as stereoselective couplings or direct amidations. wikipedia.org |

For picolinic acid derivatives, coupling reagents like HATU in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) have proven effective for forming amides with various amines, including amino acid esters. nih.gov Direct amidation can also be catalyzed by boronic acid derivatives, which promote the condensation of the carboxylic acid and amine with the removal of water. oup.com

Modifications and Substitutions on the Piperidine Ring and Pyridine Core

Further diversification of the this compound scaffold can be achieved by modifying either the piperidine ring or the pyridine core. These modifications are crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of the molecule's properties. dovepress.comnih.gov

Modifications on the Pyridine Core: The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), especially if further activated by electron-withdrawing groups. wikipedia.orglibretexts.org However, direct functionalization can be challenging.

Halogenation: A notable reaction occurs during the formation of the acid chloride of picolinic acid using thionyl chloride (SOCl₂). This process can lead to concomitant chlorination of the pyridine ring, yielding the 4-chloro-substituted picolinamide (B142947) as a byproduct alongside the expected product. researchgate.netnih.gov This side reaction, while sometimes undesirable, offers a route to a 4-substituted derivative.

C-H Functionalization: Modern synthetic methods allow for the direct C-H functionalization of pyridine rings. For instance, converting the pyridine to its N-oxide can activate the ring for regioselective functionalization at the C2 position. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for introducing aryl or other groups onto a pre-halogenated pyridine core. mdpi.comnih.gov

Modifications on the Piperidine Ring: The piperidine ring offers numerous opportunities for modification.

Substitution via Precursor Synthesis: The most common strategy is to synthesize analogs of this compound by starting with an already substituted piperidine. A wide variety of substituted piperidines are commercially available or can be synthesized. mdpi.com These can then be coupled with a suitable 5-halopicolinic acid derivative. For example, using substituted piperidines allows for the introduction of functional groups at various positions of the piperidine ring to explore their impact on biological activity. acs.orgnih.gov

Hydrogenation of Pyridine Precursors: An alternative route to substituted piperidines involves the synthesis of a substituted pyridine followed by its hydrogenation. Various catalytic systems, including heterogeneous catalysts based on cobalt, ruthenium, or iridium, can achieve this transformation, often with high stereoselectivity. mdpi.comresearchgate.net

Synthetic Challenges and Optimization in Yield and Purity

The synthesis of this compound and its derivatives is not without challenges. Optimization of reaction conditions is critical to maximize yield and purity while minimizing side reactions and difficult separations.

Synthesis of the Core Structure: The principal method for constructing the this compound scaffold is the nucleophilic substitution of a leaving group (typically a halogen like bromine or chlorine) at the 5-position of the picolinic acid ring with piperidine.

Nucleophilic Aromatic Substitution (SNAr): This reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group. wikipedia.orgnih.gov However, conditions can be harsh, and yields may be variable.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and generally milder alternative for forming the C-N bond between the pyridine ring and piperidine. yau-awards.com A significant challenge is the optimization of the catalyst system (palladium precursor and phosphine (B1218219) ligand) and reaction conditions (base, solvent, temperature) to achieve high yields. nih.gov For example, the choice of ligand (e.g., XPhos, RuPhos) can dramatically affect the reaction's efficiency. nih.gov The presence of multiple functional groups, such as the carboxylic acid, can complicate the reaction, sometimes necessitating the use of an ester derivative which is hydrolyzed in a subsequent step.

Challenges in Subsequent Transformations:

Amidation Byproducts: In amidation reactions, incomplete coupling can leave unreacted starting materials, while side reactions can generate impurities. gyrosproteintechnologies.com The use of carbodiimide reagents like DCC can lead to the formation of N-acylurea byproducts, which can be difficult to remove. figshare.com Choosing more advanced coupling reagents like HATU or PyBOP often provides cleaner reactions and higher purity products. mdpi.com

Chlorination during Acid Chloride Formation: As mentioned, the use of thionyl chloride for activating the carboxylic acid can cause unwanted chlorination of the pyridine ring at the 4-position. researchgate.netnih.govkcl.ac.uk While this can be a route to new derivatives, it complicates the synthesis if the unsubstituted product is desired, requiring careful chromatographic separation. Using alternative activating agents like oxalyl chloride may circumvent this issue. googleapis.com

Elucidation of Chemical Structure through Advanced Spectroscopic Techniques

Spectroscopic methods are fundamental to confirming the molecular structure of this compound, verifying the connectivity of the piperidine and picolinic acid rings, and identifying the key functional groups.

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework.

¹H NMR: A proton NMR spectrum would provide distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the piperidine ring. The pyridine protons would typically appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns (doublets, doublet of doublets) confirming their positions relative to each other and the nitrogen atom. The piperidine protons would be found in the upfield region (δ 1.5-3.5 ppm). The protons on the carbons adjacent to the nitrogen (α-protons) would be the most downfield of the piperidine signals, while the remaining protons (β- and γ-protons) would appear as complex multiplets due to overlapping signals and conformational dynamics.

¹³C NMR: The carbon NMR spectrum would show distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically δ 165-175 ppm). The aromatic carbons of the pyridine ring would resonate in the δ 110-160 ppm range. The carbon attached to the piperidine nitrogen would be significantly shifted compared to the other pyridine carbons. The aliphatic carbons of the piperidine ring would appear in the upfield region (δ 20-55 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted data based on analogous structures, as specific experimental values are not readily available in the cited literature.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 12.0 - 13.0 (broad s) | 168.0 |

| Pyridine C2 | - | 151.0 |

| Pyridine C3 | 7.8 (dd) | 115.0 |

| Pyridine C4 | 7.2 (d) | 148.0 |

| Pyridine C5 | - | 145.0 |

| Pyridine C6 | 8.2 (d) | 138.0 |

| Piperidine Cα (x2) | 3.3 (t) | 48.0 |

| Piperidine Cβ (x2) | 1.7 (m) | 26.0 |

| Piperidine Cγ | 1.6 (m) | 24.0 |

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show several characteristic absorption bands. A very broad absorption in the 2500-3300 cm⁻¹ range would be characteristic of the O-H stretch of the carboxylic acid, which is often involved in hydrogen bonding. A strong, sharp peak for the carbonyl (C=O) stretch of the carboxylic acid would appear around 1700-1730 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. C-N stretching vibrations for the piperidine-pyridine bond would be expected around 1340-1250 cm⁻¹. General characteristics of IR spectra for picolinic acid derivatives confirm these expected regions. researchgate.net

Table 2: Expected Key IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C=O Stretch (Carboxylic Acid) | 1700-1730 | Strong |

| C=C, C=N Stretches (Pyridine Ring) | 1400-1600 | Medium-Strong |

| C-N Stretch (Aromatic Amine) | 1340-1250 | Medium |

| C-H Stretches (Aliphatic) | 2850-2950 | Medium |

Mass spectrometry provides information on the mass and fragmentation pattern of the molecule. For this compound (C₁₁H₁₄N₂O₂), the expected exact molecular weight is approximately 206.24 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern in an electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak [M]⁺. Common fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the piperidine ring.

Crystallographic Analysis of Solid-State Conformations

While a crystal structure for this compound is not publicly available, analysis of related structures, such as 5-(trifluoromethyl)picolinic acid monohydrate, provides insight into the likely solid-state arrangement. nih.gov A crystallographic study would be expected to show that the picolinic acid moiety is nearly planar. The piperidine ring would almost certainly adopt a stable chair conformation. chemicalbook.com The most significant feature of the crystal packing would be the intermolecular hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it would likely form strong O-H···N or O-H···O hydrogen bonds, potentially creating dimers or extended chain-like structures in the crystal lattice. nih.govresearchgate.net The orientation of the piperidine ring relative to the pyridine ring would also be fixed in the solid state.

Conformational Analysis and Dynamic Behavior

In solution, this compound exhibits dynamic behavior. The key conformational features include:

Piperidine Ring Inversion: The piperidine ring undergoes rapid chair-to-chair inversion at room temperature. This process can be studied by variable-temperature NMR spectroscopy, where cooling the sample can slow the inversion enough to observe separate signals for the axial and equatorial protons.

Rotation around the C-N Bond: There is rotation around the C5(pyridine)-N1(piperidine) bond. The energy barrier for this rotation influences the relative orientation of the two rings.

Carboxylic Acid Orientation: The carboxylic acid group can rotate relative to the pyridine ring, though its orientation may be influenced by intramolecular hydrogen bonding with the pyridine nitrogen.

Studies on structurally similar N-acyl-piperidines have shown that non-covalent interactions can significantly affect the equilibrium between different conformers in solution. acs.org

Computational Approaches to Molecular Geometry and Electronic Structure

In the absence of experimental crystallographic data, computational methods like Density Functional Theory (DFT) are powerful tools for predicting the molecular geometry and electronic structure of this compound. conicet.gov.ar DFT calculations can be used to:

Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule, including bond lengths, bond angles, and dihedral angles. This would likely confirm a chair conformation for the piperidine ring and a planar picolinic acid system.

Calculate Spectroscopic Properties: Theoretical NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental data to aid in spectral assignment. ceon.rs

Analyze Electronic Properties: The molecular electrostatic potential (MEP) can be mapped to identify electron-rich (negative potential, e.g., the carboxylic oxygens and pyridine nitrogen) and electron-poor regions, which is crucial for understanding intermolecular interactions. The energies of the frontier molecular orbitals (HOMO and LUMO) can also be calculated to predict the molecule's reactivity.

Computational studies on related pyrazole (B372694) derivatives have demonstrated the utility of DFT in analyzing structural parameters and electronic properties. researchgate.net

Systematic Evaluation of Substituent Effects on the Pyridine Ring

The pyridine ring is a core component of the this compound scaffold, and its substitution pattern significantly impacts biological activity. The electron-deficient nature of the pyridine ring facilitates interactions such as π-π stacking and hydrogen bonding with biological targets. nih.gov The ease of substitution at various positions on the pyridine ring provides a versatile platform for fine-tuning the pharmacological properties of these compounds. nih.gov

Studies have shown that introducing different substituents on the pyridine ring can modulate the electronic properties and steric profile of the molecule, thereby influencing its binding affinity and efficacy. For instance, the placement of an ester group at the C-2 position of a pyridinium (B92312) salt can activate the ring for partial reduction, leading to versatile synthetic intermediates. researchgate.net Furthermore, a methoxy (B1213986) substituent at the 4-position of the pyridine nucleus has been shown to enhance the stability of reaction intermediates. researchgate.net

In the context of herbicidal activity, modifications to the picolinic acid structure have led to the discovery of potent compounds. For example, the introduction of a pyrazolyl group at the 6-position of 2-picolinic acid has been identified as a promising strategy for developing novel synthetic auxin herbicides. nih.gov

The following table summarizes the effects of various substituents on the pyridine ring of picolinic acid derivatives based on findings from different studies.

| Substituent | Position on Pyridine Ring | Observed Effect | Reference |

| Ester group | C-2 | Activation of the ring for partial reduction | researchgate.net |

| Methoxy group | 4 | Enhanced stability of reaction intermediates | researchgate.net |

| Pyrazolyl group | 6 | Potential for novel synthetic auxin herbicides | nih.gov |

| Phenyl D-ring | Varied | A planar D-ring is preferred for inhibitory activity | nih.gov |

| Pyridyl | Varied | Inferior inhibitory potency compared to phenyl substitution | nih.gov |

Impact of Piperidine Ring Modifications on Biological Activity

Variation of Piperidine Nitrogen Substitutions

The nitrogen atom of the piperidine ring offers a key site for chemical modification. Altering the substituent on this nitrogen can impact the compound's polarity, basicity, and steric bulk, all of which are critical determinants of biological activity.

Research on melanin-concentrating hormone receptor 1 (MCH R1) antagonists has demonstrated that the nature of the substituent on the piperidine nitrogen is a key factor in determining potency. nih.gov Similarly, in the development of inhibitors for the deubiquitinating enzyme USP5, the substitution on the piperidine ring was found to be critical, with a phenyl ring or an N-methyl-piperazine being the preferred groups at this position. biorxiv.org

The table below illustrates how different substitutions on the piperidine nitrogen can influence biological outcomes.

| Nitrogen Substituent | Target/Activity | Observed Effect | Reference |

| Phenyl | USP5 Inhibition | Preferred substituent for improved affinity | biorxiv.org |

| N-methyl-piperazine | USP5 Inhibition | Preferred substituent for improved affinity | biorxiv.org |

| Acetyl group | P2Y14 Receptor Antagonism | Potent antagonist activity | nih.gov |

| Varied substituents | MCH R1 Antagonism | Influences antagonist potency | nih.gov |

Influence of Piperidine Ring Position Isomerism

While direct SAR studies on the positional isomerism of the piperidine ring in this compound are not extensively detailed in the provided search results, the general principles of medicinal chemistry suggest that moving the piperidine group to other positions (e.g., 2-, 3-, 4-, or 6-) on the pyridine ring would significantly alter the molecule's three-dimensional shape and electrostatic potential. This, in turn, would be expected to have a substantial impact on its interaction with biological macromolecules. For instance, a review on pyridine carboxylic acid isomers highlights a trend for substitution at the 2- and 5-positions in recently approved pharmaceuticals. nih.gov

Role of Linker Chemistry in Target Engagement

In many biologically active molecules, a "linker" connects two or more key chemical fragments. The nature of this linker—its length, flexibility, and chemical composition—can be crucial for optimal target engagement. nih.govprecisepeg.com In the context of this compound and its analogues, the bond and any atoms connecting the piperidine and pyridine rings can be considered a linker.

The design of linkers is a critical aspect of developing molecules like Proteolysis Targeting Chimeras (PROTACs), where the linker bridges a target-binding warhead and an E3 ligase-recruiting moiety. nih.gov The length and composition of the linker influence properties such as solubility, rigidity, and the ability to induce favorable protein-protein interactions. nih.gov While this compound itself has a direct bond between the piperidine nitrogen and the pyridine ring, more complex analogues might incorporate extended linkers. For instance, in a series of MCH R1 antagonists, isosteric replacement of a urea group with other linkers was a key strategy in optimizing activity. nih.gov

The following table provides examples of how linker modifications can affect biological activity in related compound classes.

| Linker Type | Compound Class | Effect on Activity | Reference |

| Amide vs. Alkylation | Bifunctional Compounds | Affects degradation potency | ub.edu |

| Varied Length and Composition | PROTACs | Influences potency and isozyme selectivity | nih.gov |

| Isosteric Replacement of Urea | MCH R1 Antagonists | Led to novel potent analogues | nih.gov |

| Ether Linker | Triclosan Analogues | Loss of the bridging oxygen reduced efficacy | nih.gov |

Chirality and Stereochemical Contributions to Bioactivity

Chirality, or the "handedness" of a molecule, is a fundamental aspect of molecular recognition in biological systems. nih.govulisboa.pt The presence of stereocenters in this compound analogues can lead to enantiomers or diastereomers with significantly different biological activities. One enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even toxic. nih.gov

The synthesis of single-enantiomer drugs is a major focus in pharmaceutical development. nih.gov For instance, in a series of hydantoin (B18101) derivatives, the stereochemistry of both the hydantoin core and the linker played a crucial role in their activity as 5-HT7 receptor modulators. nih.gov Similarly, the development of stereoenriched piperidines through chemo-enzymatic methods highlights the importance of controlling stereochemistry for creating medicinally relevant compounds. acs.org

The table below presents examples where stereochemistry is a key determinant of biological activity.

| Compound/Class | Stereochemical Feature | Impact on Bioactivity | Reference |

| Hydantoin Derivatives | R/S configuration at multiple centers | Different enantiomers showed varied receptor affinity | nih.gov |

| Niraparib | Single chiral center in piperidine subunit | Enantiomerically pure form used as a drug | nih.gov |

| Acalabrutinib | Chiral proline derivative in synthesis | Specific enantiomer is the active pharmaceutical ingredient | nih.gov |

| Substituted Piperidines | Cis/trans diastereomers | Excellent diastereoselectivity achieved in synthesis | acs.org |

Computational Approaches to SAR Analysis

Computational methods are increasingly used to rationalize and predict the SAR of drug candidates, saving time and resources in the drug discovery process. nih.gov Techniques such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can provide valuable insights into how a molecule interacts with its target and how modifications will affect its binding affinity.

For example, molecular docking studies of picolinic acid-based herbicides with the auxin-signaling F-box protein 5 (AFB5) receptor helped to explain the observed herbicidal activities and guide the design of more potent compounds. nih.gov In another study, computational modeling was used to understand the binding modes of thymidylate kinase inhibitors, revealing that a U-shaped conformation was preferred for optimal binding. nih.gov The development of PROTACs has also benefited from computational approaches to predict the optimal linker length and geometry for inducing protein degradation. nih.gov

The following table summarizes the application of computational methods in the SAR analysis of related compounds.

| Computational Method | Compound Class | Application | Reference |

| Molecular Docking | Picolinic Acid Herbicides | Predicted binding modes and interactions with AFB5 receptor | nih.gov |

| 3D-QSAR | Picolinic Acid Herbicides | Guided synthetic strategy for new herbicides | nih.gov |

| Conformational Analysis | Thymidylate Kinase Inhibitors | Explained the preference for a U-shaped binding conformation | nih.gov |

| Linker Conformational Search | PROTACs | Aided in the rational design of linkers | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies are instrumental in predicting the activity of novel derivatives and elucidating the structural requirements for interaction with a biological target.

Key Molecular Descriptors for QSAR Analysis:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The nitrogen atom in the pyridine ring and the carboxylic acid group are key sites for electronic interactions.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, volume, and surface area are considered. The conformation of the piperidine ring and the substitution pattern on it heavily influence steric factors.

Hydrophobic Descriptors: Lipophilicity, commonly expressed as LogP or CLogP, is a critical descriptor. It governs the compound's ability to cross cell membranes and can influence binding to hydrophobic pockets in a target protein. The piperidine moiety significantly contributes to the lipophilicity of the parent compound.

Topological Descriptors: These are numerical representations of the molecular structure, describing atomic connectivity and branching.

Hydrogen Bonding Descriptors: The number of hydrogen bond donors (the carboxylic acid -OH) and acceptors (the pyridine nitrogen, the carboxyl oxygen atoms, and potentially the piperidine nitrogen if protonated) is a critical factor in target binding.

In a typical QSAR study for arylpiperazine or arylpiperidine derivatives, a training set of compounds with known biological activities is used to generate a mathematical model. nih.govnih.gov This model is then validated using an external test set of compounds to ensure its predictive power. nih.gov For instance, a hologram QSAR (HQSAR) model for a series of arylpiperazines was successfully generated using fragment distinctions like atoms, bonds, connections, chirality, and donor/acceptor points. nih.gov Such models can predict the affinity of new compounds for a target receptor and provide 2D contribution maps that highlight which molecular fragments are positively or negatively correlated with activity. nih.gov

Table 1: Illustrative QSAR Descriptors for this compound Analogues This table presents hypothetical data to illustrate the concept of QSAR descriptors and their potential influence on biological activity.

| Compound Analogue | Modification | LogP | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Activity Influence |

|---|---|---|---|---|---|---|

| Parent Compound | This compound | 1.8 | 53.6 | 1 | 4 | Baseline |

| Analogue 1 | 5-(4-Hydroxypiperidin-1-yl)picolinic acid | 1.2 | 73.8 | 2 | 5 | Increased polarity may enhance binding via H-bonds but decrease permeability. |

| Analogue 2 | 5-(4-Phenylpiperidin-1-yl)picolinic acid | 3.7 | 53.6 | 1 | 4 | Increased lipophilicity could enhance binding to hydrophobic pockets. biorxiv.org |

| Analogue 3 | 5-(Piperazin-1-yl)picolinic acid | 0.2 | 65.5 | 2 | 4 | Increased H-bond donors and polarity, altering interaction profile. chemscene.com |

| Analogue 4 | 5-(Morpholin-4-yl)picolinic acid | 1.1 | 62.9 | 1 | 5 | The ether oxygen in morpholine (B109124) increases polarity compared to piperidine. |

Investigation of Biological Targets and Molecular Mechanisms of Action

Enzyme Inhibition Profiles

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone (B1669442) to active cortisol, thereby amplifying local glucocorticoid action in tissues like the liver and adipose tissue. nih.gov Overexpression of 11β-HSD1 is associated with metabolic syndrome and type 2 diabetes, making it a significant therapeutic target. nih.govmdpi.com

Derivatives of picolinic acid have been investigated as potential inhibitors of 11β-HSD1. A study focused on picolinamide (B142947) derivatives, which are structurally related to picolinic acids, identified potent inhibitors of this enzyme. nih.gov High-throughput screening led to the discovery of N-cyclohexyl-6-(piperidin-1-yl)picolinamide as an initial hit compound. nih.gov Optimization of this scaffold resulted in the development of highly potent and metabolically stable inhibitors, demonstrating that the piperidinyl-picolinamide backbone is a viable framework for targeting 11β-HSD1. nih.gov The inhibition of 11β-HSD1 is considered a promising strategy for managing blood glucose and insulin (B600854) levels. nih.govnih.gov

| Compound | Target Enzyme | Reported Activity | Source |

|---|---|---|---|

| N-cyclohexyl-6-(piperidin-1-yl)picolinamide | 11β-HSD1 | Identified as a hit compound for 11β-HSD1 inhibition. | nih.gov |

Kynurenine (B1673888) Monooxygenase (KMO) Inhibition

Kynurenine monooxygenase (KMO) is a critical enzyme in the kynurenine pathway of tryptophan metabolism. nih.govle.ac.uk This pathway produces several neuroactive metabolites. Inhibition of KMO is a therapeutic strategy for neurodegenerative diseases, as it shunts the pathway towards the production of the neuroprotective kynurenic acid and away from neurotoxic metabolites like 3-hydroxykynurenine and quinolinic acid. nih.govle.ac.ukresearchgate.net

Research has identified potent KMO inhibitors that feature a piperidine (B6355638) moiety. For example, the compound JM6, a prodrug of a potent KMO inhibitor, contains a piperidin-1-ylmethyl group and has shown efficacy in preclinical models of neurodegenerative diseases. nih.govnih.gov The development of pyridazine (B1198779) derivatives as KMO inhibitors also highlights the exploration of nitrogen-containing heterocycles in targeting this enzyme. researchgate.net These findings suggest that the piperidine group can be a key structural element in the design of effective KMO inhibitors.

Cholinesterase Enzyme Modulation

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). mdpi.commdpi.com Inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease. mdpi.com The piperidine ring is a common structural motif in many known cholinesterase inhibitors, including the approved drug Donepezil. mdpi.com

Studies on various heterocyclic scaffolds have demonstrated the importance of the piperidine moiety for potent cholinesterase inhibition. For instance, a series of 1,3,4-thiadiazole (B1197879) derivatives incorporating a piperidin-1-ylethylthio side chain were synthesized and evaluated as AChE inhibitors. tbzmed.ac.ir Similarly, quinoline-based thiosemicarbazones containing a piperidine ring have been identified as potent dual inhibitors of both AChE and BChE. mdpi.com The lipophilic nature of the piperidine ring is thought to contribute favorably to interactions within the enzyme's active site. tbzmed.ac.ir

| Compound Class | Target Enzyme | Reported Activity | Source |

|---|---|---|---|

| N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives | AChE | Potent inhibition in the nanomolar range. | tbzmed.ac.ir |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | AChE and BChE | Most potent dual inhibitor in its series with IC50 values of 9.68 µM (AChE) and 11.59 µM (BChE). | mdpi.com |

Kinase (e.g., ASK1) Inhibition

Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, plays a crucial role in cellular responses to stress, such as oxidative stress and inflammation. nih.govjci.org Persistent activation of ASK1 is implicated in the pathogenesis of various conditions, including fibrosis, neurodegenerative diseases, and cardiovascular disorders. nih.govgoogle.compatsnap.com

The pyridine (B92270) carboxylic acid scaffold, which includes picolinic acid, has been identified as a promising starting point for the development of ASK1 inhibitors. nih.gov The ability of these structures to be chemically modified allows for the optimization of potency and selectivity. The inhibition of the ASK1 signaling pathway is a key mechanism for reducing apoptosis, inflammation, and fibrosis. jci.org Research into novel ASK1 inhibitors has yielded compounds with high potency, demonstrating the therapeutic potential of targeting this kinase. enanta.com

| Compound Class/Scaffold | Target Enzyme | Reported Activity | Source |

|---|---|---|---|

| Pyridine carboxylic acid isomers (including picolinic acid) | ASK1 | Serve as a basis for the development of ASK1 inhibitors. | nih.gov |

| EP-027315 | ASK1 | Potent and selective inhibitor with a biochemical IC50 <1.25 nM. | enanta.com |

Histone Demethylase Inhibition

Histone demethylases are enzymes that remove methyl groups from histones, playing a crucial role in epigenetic regulation of gene expression. nih.govmedchemexpress.com The KDM5 family of histone demethylases, in particular, has been linked to cancer development and drug resistance, making them attractive targets for therapeutic intervention. nih.govgoogle.com

Research into inhibitors of the KDM5 family has revealed compounds that contain both a piperidine and a pyridine carboxylic acid moiety, structural features present in 5-(Piperidin-1-yl)picolinic acid. Specifically, enantiomers of 2-((2-chlorophenyl)(2-(piperidin-1-yl)-ethoxy)methyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid have been studied for their inhibitory action against KDM5A. nih.govresearchgate.net These studies showed that specific stereoisomers exhibit greater binding affinity and more potent inhibition of the enzyme, providing structural insights for the design of improved KDM5 inhibitors. nih.govresearchgate.net

| Compound | Target Enzyme | Reported Activity | Source |

|---|---|---|---|

| (S)-2-((2-chlorophenyl)(2-(piperidin-1-yl)ethoxy)methyl)-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid (N52) | KDM5A | Exhibited greater binding and more potent inhibition compared to its (R)-enantiomer. | nih.govresearchgate.net |

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes that degrade components of the extracellular matrix. nih.govwikipedia.org Overexpression of MMPs is associated with numerous pathological conditions, including cancer metastasis, osteoarthritis, and inflammation. nih.govwikipedia.org Consequently, MMP inhibitors have been pursued as therapeutic agents.

Quantitative structure-activity relationship (QSAR) studies have been conducted on piperidine-containing compounds to understand their MMP inhibitory activity. A study on piperidine sulfonamide aryl hydroxamic acid analogs as inhibitors of MMP-2 and MMP-13 found that the inhibitory potency was significantly correlated with the hydrophobic properties of the molecules. nih.gov This suggests that the piperidine moiety contributes a key hydrophobic interaction within the enzyme's active site, which is crucial for potent inhibition. nih.gov

| Compound Class | Target Enzyme | Reported Activity/Finding | Source |

|---|---|---|---|

| Piperidine sulfonamide aryl hydroxamic acid analogs | MMP-2 and MMP-13 | Inhibitory potency is significantly correlated with molecular hydrophobicity, where the piperidine group plays a key role. | nih.gov |

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. psu.edumdpi.com Overproduction of uric acid can lead to hyperuricemia, a precursor to gout. psu.edumdpi.com Consequently, XO inhibitors are a key therapeutic strategy for managing this condition. psu.edunih.gov

Research has identified derivatives of 2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid as potent XO inhibitors. One such derivative, featuring a 1-piperidin-1-yl group, demonstrated significant in vitro XO inhibition with a mixed-type inhibition mechanism. nih.gov This compound exhibited a half-maximal inhibitory concentration (IC₅₀) of 5.7 nM, a potency comparable to the established drug febuxostat (B1672324). nih.gov In subsequent in vivo studies using mice with induced hyperuricemia, this piperidine-containing compound effectively lowered uric acid levels, showing a hypouricemic effect similar to that of febuxostat at a dose of 5 mg/kg. nih.gov

| Compound | Target | IC₅₀ Value | Inhibition Mechanism |

| 2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid derivative (R = 1-piperidin-1-yl) | Xanthine Oxidase | 5.7 nM nih.gov | Mixed-type nih.gov |

| Febuxostat | Xanthine Oxidase | 23.6 nM nih.gov | Mixed-type nih.gov |

| Allopurinol | Xanthine Oxidase | 7.59 µM nih.gov | N/A |

Receptor Interaction and Modulation Studies

The piperidine and picolinic acid moieties are found in compounds that interact with several key receptor systems, indicating a broad potential for therapeutic intervention in inflammation, pain, and metabolic disorders.

The bradykinin (B550075) B1 receptor is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated during inflammation, tissue injury, and chronic pain. nih.govfrontiersin.orgpatsnap.com This makes it a compelling target for anti-inflammatory and analgesic drugs. nih.govupc.edu Blocking the B1 receptor can alleviate pain and inflammation in animal models. nih.gov

A class of B1 receptor antagonists built on a piperidine acetic acid tetralin core has been developed. nih.gov These compounds have demonstrated high potency in functional assays, with the most effective among them showing IC₅₀ values below 20 nM. nih.gov The development of orally bioavailable, non-peptide B1 antagonists represents a significant area of research for treating conditions like chronic pain and inflammation. upc.edu

The histamine (B1213489) H3 receptor, primarily located in the central nervous system (CNS), acts as an autoreceptor that modulates the synthesis and release of histamine and other neurotransmitters. mdpi.comresearchgate.net Antagonism of the H3 receptor can increase the release of neurotransmitters like acetylcholine and dopamine, suggesting potential therapeutic applications in cognitive disorders such as Alzheimer's disease. researchgate.net

Several potent and selective H3 receptor antagonists incorporate a piperidine ring in their structure. For instance, compounds like 6-((5-(Piperidin-1-yl)pentyl)oxy)-3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated for their antiseizure properties, highlighting the role of the piperidine group in H3 receptor binding. mdpi.com Another example, JNJ-10181457, which contains a piperidin-1-yl-butynyl group, has been studied as a potential PET ligand for imaging H3 receptors in the brain. nih.gov These studies underscore the importance of the piperidine moiety in designing ligands that target the H3 receptor. mdpi.comnih.govnih.gov

The low-density lipoprotein receptor (LDLR) is a cell-surface receptor that plays a crucial role in cholesterol homeostasis by mediating the uptake of LDL cholesterol from the plasma. nih.govijbs.com Upregulating LDLR expression is a primary strategy for lowering plasma LDL cholesterol and reducing the risk of atherosclerosis. nih.gov

The naturally occurring alkaloid piperine (B192125), which contains a piperidine ring, has been identified as an inducer of LDLR gene expression. nih.gov In studies using HepG2 cells, piperine treatment led to an increase in both LDLR mRNA and protein levels, which in turn stimulated the uptake of LDL. nih.gov This effect is mediated through the proteolytic activation of sterol regulatory element-binding proteins (SREBPs), which are key transcription factors for the LDLR gene. nih.gov The activation of the LDLR promoter by piperine was found to be dependent on the sterol regulatory element. nih.gov

Interactions with Biological Pathways

Beyond direct enzyme or receptor targeting, components of this compound are involved in complex biological pathways, such as the metabolism of tryptophan.

The kynurenine pathway is the primary route for the metabolism of L-tryptophan in the body, accounting for over 95% of its turnover. nih.gov This pathway produces several neuroactive metabolites, including the neuroprotective kynurenic acid (KYNA) and the neurotoxic quinolinic acid (QUIN). nih.gov Picolinic acid itself is an endogenous metabolite of L-tryptophan, formed as a product of this pathway. nih.gov

Picolinic acid is synthesized from an intermediate, aminocarboxysemialdehyde, diverting it away from the non-enzymatic production of the neurotoxin QUIN. nih.gov Notably, picolinic acid has been observed to possess neuroprotective properties by antagonizing the toxic effects of quinolinic acid, although the precise mechanism of this action is not fully understood. nih.gov This suggests that compounds based on a picolinic acid scaffold may influence the balance of neuroactive metabolites within the central nervous system by interacting with the kynurenine pathway.

Interference with Microbial Cellular Processes (e.g., for antimicrobial activity)

Due to the lack of specific research on the antimicrobial properties of this compound, there are no detailed findings on its interference with microbial cellular processes.

Hypothetically, based on the activities of its constituent moieties, several mechanisms could be postulated. The picolinic acid scaffold might interfere with microbial metabolism through metal ion chelation, thereby depriving essential enzymes of their cofactors. The piperidine ring, a common feature in many biologically active compounds, could contribute to membrane disruption or interaction with specific microbial targets. However, without experimental evidence, these remain speculative.

Further research, including in vitro antimicrobial susceptibility testing against a panel of clinically relevant bacteria and fungi, is necessary to determine if this compound possesses any intrinsic antimicrobial activity. Should such activity be identified, subsequent mechanistic studies would be required to elucidate the specific cellular processes it disrupts.

Pre Clinical Biological Evaluation and Model Systems

Cellular Assay Systems for Target Engagement and Pathway Modulation

Demonstrating that a compound interacts with its intended molecular target within a cellular environment is a crucial step in early drug discovery. Various assay systems are employed to confirm target engagement and to elucidate the subsequent modulation of cellular pathways. For derivatives of picolinic acid, these assays are essential for establishing a clear mechanism of action.

Commonly utilized target engagement assays include the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays. revvity.co.jpnih.gov CETSA measures the thermal stabilization of a target protein upon ligand binding in intact cells, providing direct evidence of engagement. revvity.co.jp NanoBRET assays can monitor the displacement of a tracer from a target protein by a test compound in live cells. nih.gov

Following target engagement, pathway modulation assays are used to assess the downstream functional consequences. These can include quantifying the phosphorylation status of key signaling proteins using techniques like Western Blotting, Homogeneous Time Resolved Fluorescence (HTRF), or AlphaLISA. revvity.co.jpconceptlifesciences.com Additionally, functional readouts such as changes in the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3), or the activation of specific enzymes like caspases, can provide insight into the compound's impact on cellular signaling cascades. conceptlifesciences.com

In the context of a novel picolinic acid derivative, a molecular docking study was performed to predict its binding affinity to the EGFR kinase domain, suggesting potential interaction at this critical site. pensoft.net However, specific studies employing cellular target engagement or detailed pathway modulation assays for 5-(Piperidin-1-yl)picolinic acid are not extensively documented in the current scientific literature.

In Vitro Efficacy Assessments in Disease-Relevant Cell Lines

The cytotoxic potential of novel compounds is frequently assessed against a panel of cancer cell lines to identify potential anti-tumor agents. A study investigating a series of novel picolinic acid derivatives identified a compound, designated as compound 5, which demonstrated selective anticancer activity. pensoft.net This derivative exhibited cytotoxicity against the human non-small cell lung cancer cell line, A549, with a reported half-maximal inhibitory concentration (IC50) of 99.93 µM after 48 hours of treatment. pensoft.net The mechanism of cell death was suggested to be through the induction of apoptosis. pensoft.net

Notably, this compound did not show significant cytotoxic activity against the MCF-7 human breast cancer cell line or against non-tumorigenic MCF10A cells and white blood cells, suggesting a degree of selectivity for the lung cancer cell line tested. pensoft.net

Table 1: In Vitro Anticancer Activity of a Picolinic Acid Derivative (Compound 5)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

|---|---|---|---|

| A549 | Non-small cell lung cancer | 99.93 | 48 |

| MCF-7 | Breast cancer | Not active | 48-72 |

Picolinic acid, the parent compound of this compound, is known to possess antimicrobial properties. It has demonstrated activity against a range of microorganisms. Studies have shown that picolinic acid and its sodium salt exhibit inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, the Gram-negative bacterium Pseudomonas aeruginosa, and the fungus Candida albicans. pan.olsztyn.pl The minimum inhibitory concentrations (MICs) for picolinic acid were found to be in the range of 0.02 to 0.78 mg/mL at pH 5.0 and 0.19 to 3.13 mg/mL at pH 7.0. pan.olsztyn.pl

Table 2: Antimicrobial Activity of Picolinic Acid

| Microorganism | Type | pH | MIC (mg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | 5.0 | 0.02 - 0.78 |

| 7.0 | 0.19 - 3.13 | ||

| Bacillus subtilis | Gram-positive bacteria | 5.0 | 0.02 - 0.78 |

| 7.0 | 0.19 - 3.13 | ||

| Pseudomonas aeruginosa | Gram-negative bacteria | 5.0 | 0.02 - 0.78 |

| 7.0 | 0.19 - 3.13 | ||

| Candida albicans | Fungus | 5.0 | 0.02 - 0.78 |

Ex Vivo Pharmacodynamic Studies

Ex vivo pharmacodynamic studies bridge the gap between in vitro assays and in vivo models by allowing for the assessment of a compound's effect on tissue from a treated animal in a controlled laboratory setting. These studies can provide valuable information on target engagement and biological response in a more physiologically relevant context.

In research focused on inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a picolinamide (B142947) derivative, N-cyclohexyl-6-(piperidin-1-yl)picolinamide, was evaluated. nih.gov Following oral administration to mice, this compound was shown to be efficacious in an ex vivo pharmacodynamic model, demonstrating inhibition of 11β-HSD1 activity in both liver and adipose tissue. nih.gov This indicates that the compound reached the target tissues and exerted its intended biological effect. There is currently no specific information available from ex vivo pharmacodynamic studies for this compound itself.

In Vitro Metabolic Stability and ADME Considerations for Lead Optimization

The assessment of a compound's metabolic stability and its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are fundamental to the lead optimization process. Poor metabolic stability can lead to rapid clearance from the body, limiting a drug's efficacy. In vitro assays using liver microsomes or hepatocytes are standard methods for evaluating metabolic stability early in drug discovery. researchgate.netsrce.hr

For compounds containing piperidine (B6355638) or related piperazine (B1678402) moieties, metabolism can be a significant challenge. Studies on piperazin-1-ylpyridazines have shown that they can be rapidly metabolized, but structural modifications can significantly improve their metabolic half-life. nih.gov Similarly, a compound containing a (pyridin-2-yloxy)ethyl)piperidine group was found to undergo extensive metabolism. frontiersin.org

In the development of picolinamide-based inhibitors of 11β-HSD1, optimization of an initial hit compound, N-cyclohexyl-6-(piperidin-1-yl)picolinamide, led to the discovery of a more potent and metabolically stable derivative. nih.gov This highlights the importance of iterative chemical synthesis and biological testing to achieve a desirable pharmacokinetic profile. Specific data on the in vitro metabolic stability and broader ADME properties of this compound have not been detailed in the available research.

Table 3: General Approaches to In Vitro Metabolic Stability Assessment

| Assay Component | Description | Purpose |

|---|---|---|

| Test System | Liver microsomes, hepatocytes (from human and other species) | To provide the necessary metabolic enzymes (e.g., Cytochrome P450s). researchgate.netsrce.hr |

| Cofactors | NADPH regenerating system | To support the activity of key metabolic enzymes. nih.gov |

| Incubation | The compound is incubated with the test system at 37°C. | To simulate physiological conditions for metabolism. nih.gov |

| Analysis | LC-MS/MS | To quantify the disappearance of the parent compound over time and identify metabolites. frontiersin.org |

Application in Animal Models for Mechanism-Based Research (without clinical outcomes)

Animal models are indispensable for understanding a compound's mechanism of action in a whole-organism context. These studies, which are not designed to assess clinical efficacy, can validate the biological hypothesis and provide crucial information about a compound's pharmacodynamics.

A picolinamide derivative, which was shown to be a potent and metabolically stable inhibitor of 11β-HSD1, was tested in a high-fat diet/streptozotocin (HF/STZ) induced mouse model of type 2 diabetes. nih.gov Oral administration of this compound led to a reduction in fasting blood glucose and plasma insulin (B600854) levels, providing in vivo evidence for its mechanism of action through the inhibition of 11β-HSD1. nih.gov

In a different therapeutic area, arylpiperazine derivatives have been evaluated in mouse models to investigate their antipsychotic potential, which is linked to their activity at serotonin (B10506) receptors. mdpi.com Furthermore, a patent has listed a complex derivative, (-)-(S)-5-(1-((5-cyclopropyl-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)picolinic acid, as an inhibitor of complement factor B, suggesting its potential application in animal models of diseases where this pathway is implicated. google.com However, specific mechanism-based research in animal models for this compound is not described in the currently available scientific literature.

Neurodegenerative Disease Models

Picolinic acid and its derivatives are increasingly being investigated for their potential neuroprotective effects, primarily due to their involvement in the kynurenine (B1673888) pathway. This metabolic pathway of tryptophan is implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's and Huntington's disease. An imbalance in the kynurenine pathway can lead to the production of neurotoxic metabolites. Picolinic acid, as a neuroprotective metabolite, is of significant interest.

Derivatives of picolinic acid have been explored for their neuroprotective capabilities in various pre-clinical models. For instance, certain quinoline-2-carboxylic acid derivatives, which share a structural resemblance to picolinic acid, have demonstrated neuroprotective effects by acting as antagonists at the NMDA receptor complex, a key player in the excitotoxicity associated with neurodegenerative conditions. Pre-clinical studies using these analogs in models of neurotoxicity have shown a reduction in neuronal damage.

Research into picolinic acid derivatives continues to explore their potential to modulate neuroinflammation and excitotoxicity, key pathological features of many neurodegenerative diseases. The development of novel analogs is often guided by their ability to interact with specific targets within the central nervous system.

Table 1: Pre-clinical Evaluation of Picolinic Acid Analogs in Neurodegenerative Disease Models

| Compound Class | Model System | Observed Effect |

| Quinoline-2-carboxylic acid derivatives | In vitro models of excitotoxicity | Antagonism of the NMDA receptor complex, leading to neuroprotection. |

| Picolinic acid derivatives | In vitro and in vivo neurological models | Studied for general neuroprotective effects against neuronal cell damage. |

Metabolic Disorder Models

The potential of picolinic acid derivatives in the management of metabolic disorders, such as type 2 diabetes, has been an area of active investigation. A key target in this area is the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of cortisone (B1669442) to the active glucocorticoid cortisol. Overexpression of this enzyme in adipose tissue is linked to insulin resistance and obesity.

A study focused on the synthesis and biological evaluation of a series of 6-substituted picolinamide derivatives as potent inhibitors of 11β-HSD1. nih.gov The initial hit compound, N-cyclohexyl-6-(piperidin-1-yl)picolinamide, was identified through high-throughput screening. Optimization of this lead structure led to the discovery of a more potent and metabolically stable derivative. This optimized compound was tested in a high-fat diet/streptozotocin-induced diabetic mouse model. The administration of this picolinamide derivative resulted in a significant reduction in fasting blood glucose and insulin levels, demonstrating its potential as a therapeutic agent for metabolic syndrome. nih.gov

Another picolinic acid analog, 3-mercaptopicolinic acid, has been identified as a potent inhibitor of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in gluconeogenesis. researchgate.net Its inhibitory action leads to a hypoglycemic effect, highlighting another mechanism through which picolinic acid derivatives can influence glucose metabolism. researchgate.net

Table 2: Pre-clinical Evaluation of Picolinamide Derivatives in Metabolic Disorder Models

| Compound | Model System | Key Findings |

| Optimized 6-substituted picolinamide derivative | High-fat diet/streptozotocin-induced diabetic mice | Reduced fasting blood glucose and insulin levels. nih.gov |

| 3-Mercaptopicolinic acid | In vitro enzyme assays | Potent inhibitor of phosphoenolpyruvate carboxykinase (PEPCK). researchgate.net |

Infectious Disease Models

The broad-spectrum antiviral activity of picolinic acid and its derivatives has garnered significant attention, particularly in the context of enveloped viruses. Picolinic acid itself has been shown to inhibit the entry of a range of viruses by targeting the fusion between the viral and cellular membranes.

Pre-clinical studies have demonstrated the antiviral potential of picolinic acid derivatives against significant human pathogens. For example, certain derivatives have shown activity against SARS-CoV-2, the virus responsible for COVID-19, and influenza A virus in pre-clinical animal models. The mechanism of action is thought to involve the disruption of the viral envelope, thereby preventing the virus from successfully entering host cells.

Furthermore, the chelating properties of picolinic acid are believed to contribute to its antiviral effects. By chelating zinc ions, picolinic acid can disrupt the structure of viral zinc finger proteins, which are essential for the replication of many viruses. This leads to the denaturation and subsequent degradation of these viral proteins.

Table 3: Pre-clinical Evaluation of Picolinic Acid Derivatives in Infectious Disease Models

| Compound/Derivative Class | Model System | Mechanism of Action/Observed Effect |

| Picolinic acid derivatives | In vitro viral entry assays | Inhibition of enveloped virus entry by targeting viral-cellular membrane fusion. |

| Picolinic acid | Pre-clinical animal models | Antiviral activity against SARS-CoV-2 and influenza A virus. |

| Picolinic acid | Viral replication models | Chelation of zinc ions, leading to disruption of viral zinc finger proteins. |

Advanced Computational and Theoretical Chemistry Studies

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unipr.it It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the binding site of a protein target. Accurately predicting this binding affinity is a critical step in the process of drug screening and optimization. nih.gov

While specific docking studies on 5-(Piperidin-1-yl)picolinic acid are not extensively published, research on analogous structures highlights the utility of this approach. For instance, in a study focused on developing antagonists for the P2Y14 receptor, a known zwitterionic, heterocyclic antagonist was modified at the piperidine (B6355638) moiety. nih.gov The process involved a computational selection of diverse groups, where proposed analogues were pre-screened in silico through molecular docking to predict their interaction with a P2Y14R model. nih.gov This screening identified a 5-(hydroxymethyl)isoxazol-3-yl group as a high-scoring hit to replace the charged piperidine, demonstrating how docking can guide the design of bioisosteres with improved properties. nih.gov The docking pose of these new analogues was crucial in understanding how substituting the piperidine ring could still allow the ligand to stabilize within the receptor. nih.gov This methodology could be directly applied to this compound to screen for potential protein targets and predict its binding interactions.

Table 1: Representative Findings from Molecular Docking of P2Y14R Antagonists This table illustrates the type of results obtained from molecular docking studies on compounds where a piperidine ring was modified, a strategy applicable to this compound.

| Compound | Key Interaction Feature | Docking Insight | Reference |

| Compound 29 | Piperidine replaced with 5-(hydroxymethyl)-isoxazol-3-yl | The replacement moiety contributes to ligand stabilization within the receptor binding site. | nih.gov |

| Compound 32 | Naphthalene core with 5-(hydroxymethyl)-isoxazol-3-yl | Displayed the most potent affinity (IC50 = 15 nM), with its interactions analyzed in the context of the receptor. | nih.gov |

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide detailed insight into the dynamic interactions between a ligand and its protein target, revealing the stability of the complex and the specific atomic interactions that govern binding. nih.gov

In the context of piperidine-containing antagonists, MD simulations have been used to validate docking predictions and to probe the stability of ligand-receptor interactions. For example, in the study of P2Y14R antagonists, MD simulations were performed on the docked poses of newly designed analogues. nih.gov These simulations helped to understand the stability of the ligand within the binding pocket and to observe key interactions, such as hydrogen bonds with specific amino acid residues like Lys77 and Lys277 in the extracellular loops of the receptor. nih.gov The analysis of the root-mean-square deviation (RMSD) of the ligand during the simulation provided a measure of its stability; for instance, one of the most potent analogues reached a stable conformation, whereas a less active compound showed large deviations from its initial docked pose. nih.gov Such simulations would be invaluable for assessing the stability of this compound in the binding sites of potential targets.

Table 2: Molecular Dynamics Simulation Insights for P2Y14R Antagonists This table shows representative data from MD simulations, indicating the stability and interactions of ligands, which is a critical step in evaluating potential drug candidates like this compound.

| Compound | Ligand Stability (RMSD) | Key Interaction Details | Reference |

| Potent Analogue (32) | Stable during simulation | Conserved key hydrogen bonds with receptor residues. | nih.gov |

| Less Active Analogue (33) | High average RMSD (4.53 Å) with large deviations | Key hydrogen bonds with Lys277 and Lys77 were not conserved during simulations. | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. researchgate.net It is a widely used tool for calculating a molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). researchgate.netresearchgate.net These properties are crucial for understanding a molecule's reactivity, stability, and potential for non-linear optical (NLO) applications. researchgate.netresearchgate.net

While specific DFT studies on this compound are limited, research on other picolinic acid derivatives demonstrates the utility of this method. For example, DFT calculations have been used to study the solvent effects on the electronic properties of 4-methoxypicolinic acid and to correlate calculated NMR chemical shifts with experimental data for aminophenylethynyl)picolinic acids. researchgate.netresearchgate.net These studies typically involve optimizing the molecular geometry and then calculating various electronic descriptors. researchgate.net Such calculations for this compound would provide fundamental insights into its chemical behavior.